1-(5-Bromopyridin-3-yl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyridin-3-yl)-2-methylpropan-1-amine is an organic compound that features a brominated pyridine ring attached to a methylpropan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-bromopyridine with 2-methylpropan-1-amine under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by amination processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-3-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents for cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products Formed:
Substituted Pyridines: Resulting from substitution reactions.
Oxidized Derivatives: Formed through oxidation processes.
Reduced Amines: Produced via reduction reactions.
Scientific Research Applications
1-(5-Bromopyridin-3-yl)-2-methylpropan-1-amine has a wide range of applications in scientific research:
Medicinal Chemistry: Used in the synthesis of novel pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Material Science: Investigated for its role in the development of new materials with unique properties.
Biological Studies: Utilized in studies related to enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
1-(5-Bromopyridin-3-yl)methanamine: Shares a similar pyridine structure but with different substituents.
5-Bromopyridine-3-acetonitrile: Another brominated pyridine derivative with distinct functional groups.
Uniqueness: 1-(5-Bromopyridin-3-yl)-2-methylpropan-1-amine is unique due to its specific combination of a brominated pyridine ring and a methylpropan-1-amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H13BrN2 |
---|---|
Molecular Weight |
229.12 g/mol |
IUPAC Name |
1-(5-bromopyridin-3-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C9H13BrN2/c1-6(2)9(11)7-3-8(10)5-12-4-7/h3-6,9H,11H2,1-2H3 |
InChI Key |
MACHDQGVTVCRIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=CN=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.